JJC12-009 Exhibits Superior DAT Binding Affinity Compared to Cocaine
JJC12-009 demonstrates a significantly higher binding affinity for the dopamine transporter (DAT) than the reference compound cocaine. In competitive radioligand binding assays using [3H]WIN35,428 on COS7 cells expressing wild-type human DAT (hDAT WT), JJC12-009 achieved a Ki of 5.45 nM [1]. In contrast, cocaine exhibits a Ki of 219 nM (SEM interval: 191–250 nM) under the same assay conditions [1].
| Evidence Dimension | DAT Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5.45 nM |
| Comparator Or Baseline | Cocaine: 219 nM (SEM interval: 191–250 nM) |
| Quantified Difference | JJC12-009 has a ~40-fold higher affinity (lower Ki) than cocaine. |
| Conditions | Competitive radioligand binding assay with [3H]WIN35,428 on COS7 cells transiently expressing hDAT WT [1]. |
Why This Matters
This superior affinity enables more potent DAT inhibition at lower concentrations, a critical factor for in vitro and in vivo models of PSUD where target engagement is paramount.
- [1] Ku, T. C., Cao, J., Won, S. J., Guo, J., Camacho-Hernandez, G. A., Okorom, A. V., ... & Newman, A. H. (2024). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Pharmacology & Translational Science, 7(2), 515-532. View Source
